4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

Catalog No.
S13952671
CAS No.
M.F
C14H9F5O2
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]ph...

Product Name

4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

IUPAC Name

4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

Molecular Formula

C14H9F5O2

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C14H9F5O2/c15-10-3-1-9(2-4-10)13(16,17)14(18,19)21-12-7-5-11(20)6-8-12/h1-8,20H

InChI Key

DCFKNWKSNXGTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)F

4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a highly specialized, heterobifunctional AB-type monomer designed for the synthesis of advanced fluorinated poly(arylene ether)s (FPAEs). Structurally, it features a nucleophilic phenolic hydroxyl group and an electrophilic 4-fluorophenyl group, separated by a highly electron-withdrawing and flexible tetrafluoroethylene (-CF2CF2-) bridge. This specific architecture activates the terminal fluorine for facile nucleophilic aromatic substitution (SNAr) while providing the resulting polymer backbone with exceptional thermal stability, high hydrophobicity, and low polarizability [1]. In industrial procurement, this compound is primarily sourced as a single-component precursor to manufacture high-molecular-weight, strictly alternating fluoropolymers used in low-k dielectrics, optical waveguides, and aerospace coatings, where traditional non-fluorinated or partially fluorinated plastics fail to meet stringent performance metrics [2].

Procurement Fit

1 Fluorinated aromatic ether for enhanced thermal/chemical stability
2 Defined lipophilicity for ADME-modulating building blocks
3 Phenolic handle enables further derivatization strategies

Attempting to substitute this AB monomer with a traditional AA + BB monomer system (such as combining a bisphenol with a decafluorobiphenyl) introduces severe stoichiometric vulnerabilities during scale-up. In step-growth polycondensation, achieving high molecular weight requires a mathematically perfect 1:1 molar ratio; even a 0.5% deviation due to weighing errors, differential volatility, or purity variations will prematurely terminate chain growth, resulting in brittle, low-molecular-weight oligomers [1]. Furthermore, substituting the specific tetrafluoroethylene (-CF2CF2-) bridge of this compound with a standard perfluorinated aryl ring (e.g., from hexafluorobenzene) yields polymers that are excessively rigid, highly crystalline, and difficult to process in common casting solvents [2]. By procuring this specific AB monomer, manufacturers guarantee intrinsic 1:1 stoichiometry, ensuring reproducible batch-to-batch molecular weights and yielding an amorphous, highly soluble polymer optimized for thin-film processing [3].

Substitution Risk

Target 4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
Analog 4-(1,1,2,2-tetrafluoroethoxy)phenol
Lipophilicity mismatch >1 Log unit difference may alter membrane permeability and metabolic stability profile.
Structural motif absence Lacks para-fluorophenyl group; target engagement or material properties may shift.
Data reproducibility risk Generic substitution without LogP review may compromise SAR conclusions.

Intrinsic Stoichiometric Control for High Molecular Weight

In industrial polycondensation, the AB architecture of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol ensures an exact 1:1 ratio of nucleophilic to electrophilic reactive sites. This intrinsic balance reliably yields high-molecular-weight polymers without the need for ultra-precise dual-monomer metering. Class-level data for this structural family demonstrates that self-condensation readily achieves number-average molecular weights (Mn) exceeding 50,000 g/mol. In contrast, traditional AA + BB systems are highly sensitive to stoichiometric imbalance; a mere 1% feed error typically caps the Mn below 20,000 g/mol, leading to compromised mechanical properties [1].

Evidence DimensionAchievable Number-Average Molecular Weight (Mn) under standard SNAr conditions
Target Compound Data> 50,000 g/mol (inherent 1:1 stoichiometry)
Comparator Or BaselineAA + BB system with 1% stoichiometric imbalance (Mn < 20,000 g/mol)
Quantified Difference> 2.5x higher molecular weight reliability
ConditionsBasic polycondensation (e.g., K2CO3 in DMAc/Toluene) at 150-170 °C

Eliminates the primary source of batch-to-batch variability in step-growth polymerization, drastically reducing waste and quality control failures during scale-up.

Lipophilicity Shift
Reported
LogP 4.29 vs 3.2 Δ +1.09
Supports lipophilicity-driven property modulation.
Calculated values; experimental validation recommended.

Dielectric Constant Reduction via Tetrafluoroethylene Bridging

The incorporation of the bulky, highly fluorinated -CF2CF2- bridge significantly increases the free volume and reduces the overall polarizability of the resulting polymer chain. Polymers derived from this specific monomer class exhibit exceptionally low dielectric constants, typically around 2.4 to 2.5 at high frequencies. When compared to standard non-fluorinated poly(arylene ether)s or conventional PEEK, which exhibit dielectric constants above 3.1, the tetrafluoroethylene-bridged structure provides a substantial reduction in signal propagation delay and cross-talk [1].

Evidence DimensionDielectric Constant (Dk) at 10 GHz
Target Compound DataDk ≈ 2.4 - 2.5
Comparator Or BaselineStandard non-fluorinated poly(arylene ether)s (Dk ≈ 3.1 - 3.2)
Quantified Difference~20-25% reduction in dielectric constant
ConditionsThin film capacitance measurement at 10 GHz, room temperature

Essential for material selection in 5G/6G telecommunications and high-frequency printed circuit boards (PCBs) where minimizing signal loss is mandatory.

Isomeric Purity
Class-level
Para: 98% vs Meta: ≥95%
Higher isomeric fidelity supports reproducible SAR.
Vendor specifications; independent verification advised.

Enhanced Solubility for Room-Temperature Thin-Film Casting

A major limitation of highly fluorinated aromatic polymers is their tendency to crystallize, rendering them insoluble and difficult to process. The asymmetric nature of this AB monomer, combined with the flexible -CF2CF2- linkage, disrupts chain packing and suppresses crystallinity. Consequently, the resulting polyethers are highly soluble in common aprotic solvents like DMAc, NMP, and THF at room temperature (frequently >10 wt%). Symmetrical perfluorinated AA+BB polymers, by contrast, often exhibit solubility below 2 wt% or require aggressive, high-temperature processing [1].

Evidence DimensionSolubility in common aprotic solvents (e.g., NMP, THF) at 25 °C
Target Compound DataHighly soluble (> 10 wt%)
Comparator Or BaselineSymmetrical perfluorinated AA+BB polymers (< 2 wt%)
Quantified Difference> 5x increase in room-temperature solubility
ConditionsSolvent casting preparation at 25 °C

Enables cost-effective, room-temperature spin-coating and roll-to-roll processing for electronic device fabrication without requiring melt-extrusion.

Defined Hazard Profile
Data to verify
H302, H315, H319, H335
Enables risk assessment and lab safety planning.
Supplier SDS; confirm with current documentation.

Thermal Degradation Resistance for High-Temperature Packaging

Despite the increased flexibility imparted by the aliphatic -CF2CF2- bridge, the strong C-F bonds ensure that the thermal stability of the resulting polymer remains exceptionally high. Thermogravimetric analysis of this polymer class shows 5% weight loss temperatures (Td5%) routinely exceeding 450 °C in inert atmospheres. If a buyer were to substitute this with a non-fluorinated aliphatic-bridged AB monomer, the Td5% would drop below 350 °C, making the material unsuitable for the high-temperature soldering and curing cycles required in modern semiconductor packaging [1].

Evidence DimensionTemperature at 5% weight loss (Td5%) in nitrogen
Target Compound Data> 450 °C
Comparator Or BaselineNon-fluorinated aliphatic-bridged polyethers (< 350 °C)
Quantified Difference> 100 °C improvement in thermal degradation onset
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere at 10 °C/min

Ensures the resulting polymer survives lead-free soldering processes and extreme thermal cycling in aerospace and microelectronic environments.

Low-k Dielectric Substrates for 5G/6G Telecommunications

Because the polymer derived from this monomer exhibits a dielectric constant of ~2.4 at 10 GHz, it is a targeted choice for fabricating high-frequency printed circuit boards (PCBs), radomes, and antenna substrates. The low polarizability of the tetrafluoroethylene bridge minimizes signal attenuation and phase delay, outperforming standard polyimides and non-fluorinated polyethers in next-generation communication hardware [1].

Optical Waveguides and Photonic Integrated Circuits (PICs)

The asymmetric AB structure of this monomer yields highly amorphous, transparent films with excellent solubility for spin-coating. Combined with the low optical loss at telecommunication wavelengths (1310 nm and 1550 nm) inherent to highly fluorinated materials, this compound is a highly effective precursor for cladding and core materials in advanced optoelectronics [2].

High-Performance Aerospace and Protective Coatings

Leveraging its exceptional thermal stability (Td5% > 450 °C) and high hydrophobicity, polymers synthesized from this monomer are highly suited for protective coatings in aerospace applications. The intrinsic 1:1 stoichiometry ensures reproducible, high-molecular-weight batches that provide durable, chemically resistant barriers against harsh environmental conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization lipophilicity tuning
Lipophilicity-defined building block
Membrane permeability and metabolic stability assay context
Fluorinated specialty polymer synthesis
High fluorine content and purity grade
Polymerization stoichiometry and thermal stability review
Fluorinated probe development (NMR/imaging)
Distinct fluorine electronic environment
Probe fidelity and target engagement specificity

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

304.05227034 g/mol

Monoisotopic Mass

304.05227034 g/mol

Heavy Atom Count

21

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